molecular formula C11H16ClNO B1428814 1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 790599-41-6

1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Numéro de catalogue: B1428814
Numéro CAS: 790599-41-6
Poids moléculaire: 213.7 g/mol
Clé InChI: ZVXWIQACEOVSBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is a high-purity chemical compound supplied for research and development purposes. This molecule is of significant interest in medicinal chemistry and neuroscience, particularly in the study of striatal-associated disorders. It is structurally related to a class of compounds investigated as potent and selective agonists for the orphan G Protein-Coupled Receptor 88 (GPR88) . GPR88 is highly and predominantly expressed in the brain's striatum and is implicated in regulating the dopaminergic system, making it a potential therapeutic target for conditions such as Parkinson's Disease, schizophrenia, anxiety, and drug addiction . The compound features a chiral center and a molecular scaffold that allows for interaction with the GPR88 receptor. The presence of both chloro and isopropoxy substituents on the phenyl ring is a key structural feature that influences the compound's lipophilicity and potency, which are critical parameters for optimizing blood-brain barrier permeability in central nervous system (CNS) drug discovery . This product is provided as a liquid and is recommended to be stored at 2-8°C . It is intended for use in in vitro assays, including TR-FRET-based cAMP functional assays and [³⁵S]GTPγS binding assays to characterize receptor activity and signaling pathways . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Propriétés

IUPAC Name

1-(3-chloro-4-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWIQACEOVSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Example Process (Adapted from Related Phenylethylamine Syntheses)

Step Reagents/Conditions Description Yield/Notes
1 3-chloro-4-hydroxyacetophenone + isopropyl bromide, K2CO3, acetone, reflux Alkylation to 3-chloro-4-(propan-2-yloxy)acetophenone High regioselectivity
2 Reductive amination: Pd/C catalyst, H2, NH3 or ammonium salts, methanol, 35-55°C, 10-12 h Conversion of ketone to 1-[3-chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine Yields typically >70%
3 Purification by crystallization or chromatography Isolation of pure amine Optical purity may require further steps

Chiral Resolution and Optical Purity

If the chiral form of the amine is desired, resolution methods include:

  • Formation of diastereomeric salts with chiral amines such as (S)- or (R)-α-methylbenzylamine, followed by crystallization.
  • Enzymatic kinetic resolution or asymmetric catalytic hydrogenation methods.

A patent (EP4247380A1) describes chiral separation using chiral amines and solvents to obtain enantiomerically pure substituted phenylethylamines, emphasizing the importance of chiral purity in pharmaceutical applications.

Research Findings and Optimization

  • The reductive amination step is optimized by controlling temperature (35-55°C), hydrogen pressure, and catalyst loading (typically 10% Pd/C) to maximize yield and minimize side reactions.
  • Alkylation conditions (base, solvent, temperature) are critical to prevent over-alkylation or dehalogenation.
  • Chiral resolution processes avoid hazardous reagents like n-BuLi or LiHMDS, favoring safer, scalable methods.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Observations
Alkylation Reagents Isopropyl bromide, K2CO3 High regioselectivity, mild conditions
Alkylation Solvent Acetone or DMF Polar aprotic solvents preferred
Reductive Amination Catalyst 10% Pd/C Efficient hydrogenation catalyst
Reductive Amination Solvent Methanol or Ethanol Good solubility for substrates
Temperature (Reductive Amination) 35-55°C Balances rate and selectivity
Reaction Time (Reductive Amination) 10-12 hours Complete conversion
Chiral Resolution Agents (S)- or (R)-α-methylbenzylamine High enantiomeric excess (>99%) achievable
Purification Crystallization or chromatography Essential for pharmaceutical grade

Analyse Des Réactions Chimiques

Types of Reactions: 1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine features a chloro group, an isopropoxy group, and an ethylamine moiety attached to a phenyl ring. Its molecular formula is C12H16ClNO, with a molecular weight of approximately 201.71 g/mol. The compound's structure influences its interactions with biological targets, making it a candidate for various applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown selective activity against various bacterial strains, indicating its potential as an antimicrobial agent. For example:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aNeisseria meningitidis64 μg/mL
ACP1bHaemophilus influenzae8 μg/mL

These findings suggest that structural modifications can enhance its biological potency against specific pathogens.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit promising biological activity, they must also be evaluated for cytotoxic effects on human cell lines. Compounds with significant antimicrobial activity showed low toxicity levels in vitro, suggesting a favorable therapeutic index.

Case Study 1: Antichlamydial Activity

A study focused on synthesizing new scaffolds for antichlamydial activity explored various structural modifications to enhance efficacy against Chlamydia. The incorporation of electron-withdrawing groups at specific positions on the phenyl ring significantly influenced biological activity. This indicates that similar modifications could be applied to this compound to improve its pharmacological profile.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of related compounds revealed that specific substitutions could enhance or diminish biological activity. For instance, the presence of halogens at strategic positions was shown to affect binding affinity to bacterial targets, indicating that the chloro group in this compound might play a pivotal role in its mechanism of action.

Mécanisme D'action

The mechanism of action of 1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Halogen vs. Alkoxy Groups

  • Methoxy (OCH3): Electron-donating properties increase solubility compared to chlorine but may reduce metabolic stability .
  • Fluorine (F): Smaller atomic radius than Cl, offering similar electronegativity with reduced steric hindrance .

Heterocyclic Modifications

  • The thiadiazole-containing analog (Table 1) introduces a rigid heterocyclic core, which can enhance thermal stability and alter binding modes in biological targets .

Chiral Centers

  • The (R)-enantiomer in highlights the role of stereochemistry in pharmacological activity, as chirality can drastically affect receptor selectivity .

Schotten-Baumann Reaction

  • The target compound and its analogs (e.g., ) are often synthesized via reactions between acyl chlorides and amines. For example:
    • Step 1: React 2-(3-chlorophenyl)ethan-1-amine with an acyl chloride in dichloromethane.
    • Step 2: Add trimethylamine to facilitate amide bond formation .

Activité Biologique

1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine, also known by its CAS number 790599-41-6, is an organic compound characterized by its unique structural features, including a chloro group and an isopropoxy group attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The compound's molecular formula is C11H16ClNC_{11}H_{16}ClN with a molecular weight of approximately 201.71 g/mol. Its structure includes an ethylamine moiety, which plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The chloro group and the isopropoxy moiety are believed to influence the compound's binding affinity and selectivity towards these targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly its efficacy against various bacterial strains. For instance, derivatives of similar compounds have shown selective activity against Chlamydia spp., suggesting that modifications in the chemical structure can enhance biological potency.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae8 μg/mL

These findings indicate that the structural components of this compound may confer similar antibacterial properties, warranting further exploration into its potential as an antimicrobial agent .

Toxicity Assessment

Toxicity studies are critical for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit promising biological activity, they must also be evaluated for cytotoxic effects on human cell lines. For example, compounds with significant antimicrobial activity showed low toxicity levels in vitro, suggesting a favorable therapeutic index .

Case Study 1: Synthesis and Evaluation of Antichlamydial Activity

In a study focused on synthesizing new scaffolds for antichlamydial activity, researchers explored various structural modifications to enhance efficacy against Chlamydia. The incorporation of electron-withdrawing groups at specific positions on the phenyl ring was found to significantly influence biological activity. The findings suggest that similar modifications could be applied to this compound to improve its pharmacological profile .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of related compounds revealed that specific substitutions could enhance or diminish biological activity. For instance, the presence of halogens at strategic positions was shown to affect binding affinity to bacterial targets, indicating that the chloro group in this compound might play a pivotal role in its mechanism of action .

Q & A

Q. Optimization strategies :

  • Use catalytic hydrogenation (e.g., Pd/C, H₂) for higher stereochemical control.
  • Adjust solvent polarity (e.g., THF vs. DMF) to minimize side reactions.
MethodYield (%)Key Conditions
Reductive amination65–75NaBH₃CN, MeOH, 0°C → RT
Catalytic hydrogenation80–85Pd/C, H₂ (3 atm), EtOH, 50°C

For intermediates, monitor reaction progress via TLC or LC-MS .

Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm).
    • DEPT-135 : Confirm primary amine signals (δ 2.8–3.2 ppm).
  • X-ray crystallography : Resolve the chloro-isopropoxy substitution pattern using SHELXL for refinement .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 228.1).

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from dynamic molecular behavior?

Q. Advanced

  • Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of the isopropoxy group) by acquiring spectra at −40°C to 80°C.
  • Dynamic crystallography : Use high-resolution X-ray data (≤1.0 Å) to model thermal motion with ORTEP-3 .
  • DFT calculations : Compare experimental and computed chemical shifts (e.g., Gaussian 16) to validate assignments .

What computational approaches are validated for modeling the compound's interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to predict binding affinity to receptors (e.g., GPCRs).
  • MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories, GROMACS).
  • QSAR models : Coramine substituents’ electronic effects (Hammett σ values) with activity .

What are the key considerations for selecting purification techniques post-synthesis?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Flash chromatography : Optimize silica gel elution (hexane:EtOAc = 4:1) to separate amine byproducts.
  • HPLC : Apply reverse-phase C18 columns (ACN:H₂O gradient) for analytical validation .

How does the presence of the isopropoxy group influence the compound's reactivity in subsequent derivatization reactions?

Q. Advanced

  • Steric hindrance : Reduces nucleophilic substitution rates at the para position.
  • Electron-donating effect : Activates the aromatic ring for electrophilic substitutions (e.g., nitration).
  • Protection strategies : Use Boc anhydride to temporarily block the amine during functionalization .

What are the stability profiles under various storage conditions, and how should degradation be mitigated?

Q. Basic

  • Stability : Degrades via oxidation (t₁/₂ = 30 days at 25°C in air).
  • Storage : Keep at −20°C under argon in amber vials.
  • Stabilizers : Add 0.1% BHT to solutions .

What strategies are effective for enantiomeric resolution if chiral centers are present?

Q. Advanced

  • Chiral HPLC : Use Chiralpak IA columns (n-hexane:IPA = 90:10) for baseline separation.
  • Kinetic resolution : Employ lipase-catalyzed acyl transfer (e.g., CAL-B, vinyl acetate).
  • Crystallization-induced diastereomerism : Form salts with L-tartaric acid .

How can researchers validate the purity of the compound, and what analytical thresholds are considered acceptable?

Q. Basic

  • HPLC/GC : Purity ≥95% (area normalization, 254 nm).
  • Elemental analysis : C, H, N within ±0.4% of theoretical values.
  • Karl Fischer titration : Moisture content ≤0.2% .

What in vitro assays are suitable for preliminary assessment of biological activity, considering structural analogs?

Q. Advanced

  • Receptor binding assays : Screen for adrenergic receptor affinity via competitive radioligand displacement (³H-clonidine).
  • Enzyme inhibition : Test monoamine oxidase (MAO) activity using Amplex Red fluorescence.
  • Cytotoxicity : Evaluate IC₅₀ in HEK-293 cells via MTT assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.